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For researchers, scientists, and professionals in drug development, ensuring the accuracy and

reliability of analytical data is paramount. In the realm of food safety, particularly concerning the

mycotoxin patulin, participation in proficiency testing (PT) schemes is a critical component of a

robust quality assurance program. This guide provides a comparative overview of prominent

PT schemes for patulin analysis, offering insights into their structure, methodologies, and

performance data to aid laboratories in selecting the most suitable program for their needs.

Leading Proficiency Testing Providers
Several organizations are recognized for their comprehensive PT schemes for mycotoxin

analysis, including patulin. This guide focuses on three prominent providers: FAPAS®, BIPEA,

and Trilogy Analytical Laboratory. These organizations are accredited to ISO/IEC 17043, the

international standard for the competence of proficiency testing providers, ensuring the quality

and impartiality of their programs.[1][2]

FAPAS®, offered by Fera Science Ltd., is a leading global provider of proficiency testing for the

food and feed industry. Their patulin PT schemes cover a range of relevant food matrices,

providing a realistic challenge for participating laboratories.

BIPEA (Bureau Interprofessionnel d'Etudes Analytiques) is a European-based, independent

organization that has been providing proficiency testing programs since 1970. Their patulin
determination scheme is well-established and attracts international participation.[1][3]
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Trilogy Analytical Laboratory specializes in mycotoxin analysis and offers a variety of quality

control materials and proficiency testing programs.[2] Their expertise in mycotoxin testing

makes their PT schemes a valuable tool for laboratories focused on this area.

Comparison of Patulin Proficiency Testing Schemes
The following tables summarize the key features and available performance data from the

patulin proficiency testing schemes offered by FAPAS®, BIPEA, and Trilogy Analytical

Laboratory.

Table 1: Overview of Patulin Proficiency Testing Schemes

Feature FAPAS® BIPEA
Trilogy Analytical
Laboratory

Program Name
Food Chemistry

Proficiency Testing

PTS 28: Patulin

determination

Mycotoxin Proficiency

Testing

Accreditation ISO/IEC 17043 ISO/IEC 17043 ISO/IEC 17043

Typical Matrices
Apple juice (clear and

cloudy), Apple purée

Apple juice, apple

sauce, apple

concentrate, cider,

multifruits compote,

pommeau

Information not

publicly available

Frequency
Multiple rounds per

year

3 rounds per annual

series

Information not

publicly available

Number of

Participants

Varies by round (e.g.,

63 in one round)

29 registered

laboratories from 6

countries

Information not

publicly available

Table 2: Publicly Available Performance Data from FAPAS® Patulin Proficiency Tests
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Report/QC
Code

Year Matrix
Assigned
Value
(µg/kg)

Standard
Deviation
for
Proficiency
(µg/L)

Acceptable
Range for
|z|≤2 (µg/kg)

T1674QC N/A
Apple Juice

(Cloudy)
18.6 N/A 10.4 - 26.8

1676 2021 Apple Puree 16.5 3.63 N/A

1677 2021
Apple Juice

(Cloudy)
18.2 4.00 N/A

1680 2022
Apple Juice

(Cloudy)
14.4 3.17 N/A

Note: Publicly available quantitative data for BIPEA and Trilogy Analytical Laboratory patulin
PT schemes were not found during the search.

Experimental Protocols for Patulin Analysis
Participating laboratories in these PT schemes employ a variety of analytical methods.

However, the most common and officially recognized methods for patulin determination in food

matrices, such as apple juice, are based on high-performance liquid chromatography (HPLC)

with ultraviolet (UV) detection. The following is a representative experimental protocol based on

established methods like the AOAC Official Method 995.10 and ISO 8128-1.

A Typical Workflow for Patulin Analysis:

Sample Extraction Extract Cleanup Analysis Quantification

1. Sample Preparation
(e.g., 10 mL apple juice)

2. Liquid-Liquid Extraction
(with Ethyl Acetate)

Add solvent
3. Wash with Sodium Carbonate SolutionTransfer extract 4. Dry with Anhydrous Sodium Sulfate 5. Evaporation and Reconstitution 6. HPLC-UV Analysis

(Detection at 276 nm)

Inject sample
7. Quantification

(using calibration curve)
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A typical workflow for patulin analysis in food samples.

Detailed Methodological Steps:

Sample Preparation: A representative sample of the food matrix (e.g., 10 mL of apple juice)

is accurately measured.

Extraction: Patulin is extracted from the sample using a suitable organic solvent, most

commonly ethyl acetate, through liquid-liquid extraction.

Cleanup: The extract is then washed with a sodium carbonate solution to remove acidic

interferences.

Drying and Concentration: The cleaned extract is dried using anhydrous sodium sulfate and

then concentrated, often by evaporation under a stream of nitrogen.

Reconstitution: The dried residue is redissolved in a suitable solvent, typically the mobile

phase used for HPLC analysis.

HPLC-UV Analysis: The reconstituted sample is injected into an HPLC system equipped with

a C18 column and a UV detector set at approximately 276 nm for the detection and

quantification of patulin.

Quantification: The concentration of patulin in the sample is determined by comparing the

peak area of the analyte to a calibration curve prepared from certified patulin standards.

For more complex matrices or for confirmation of results, laboratories may employ more

advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Logical Framework for Proficiency Testing
The participation in and evaluation of results from a proficiency testing scheme follows a well-

defined logical process. This process ensures that laboratories receive an objective

assessment of their analytical performance.
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Logical flow of a proficiency testing scheme.
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In conclusion, participation in proficiency testing schemes is an indispensable practice for

laboratories conducting patulin analysis in food. By carefully evaluating the offerings of

providers such as FAPAS®, BIPEA, and Trilogy Analytical Laboratory, and by employing robust

and validated analytical methods, laboratories can ensure the quality and credibility of their

results, thereby contributing to the safety of the food supply.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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